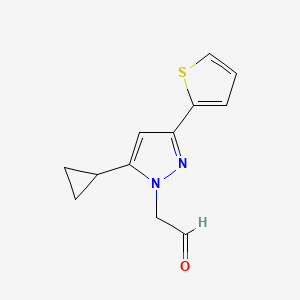

2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde

CAS No.: 2098111-10-3

Cat. No.: VC3160860

Molecular Formula: C12H12N2OS

Molecular Weight: 232.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098111-10-3 |

|---|---|

| Molecular Formula | C12H12N2OS |

| Molecular Weight | 232.3 g/mol |

| IUPAC Name | 2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)acetaldehyde |

| Standard InChI | InChI=1S/C12H12N2OS/c15-6-5-14-11(9-3-4-9)8-10(13-14)12-2-1-7-16-12/h1-2,6-9H,3-5H2 |

| Standard InChI Key | UACWGYKVGBCCSK-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=NN2CC=O)C3=CC=CS3 |

| Canonical SMILES | C1CC1C2=CC(=NN2CC=O)C3=CC=CS3 |

Introduction

Chemical Structure and Properties

2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde belongs to the class of N-substituted pyrazole derivatives featuring a thiophene substituent. Its structure contains several key components: a pyrazole core, a thiophene ring, a cyclopropyl group, and an acetaldehyde moiety. The pyrazole core provides a nitrogen-rich heterocyclic foundation that contributes to potential biological activities, while the thiophene ring adds sulfur-containing functionality. The cyclopropyl group at position 5 of the pyrazole ring contributes to the three-dimensional conformation, and the acetaldehyde group presents reactive carbonyl functionality.

Molecular Characteristics

Based on structural analysis and comparison with similar compounds, the predicted properties of 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde are outlined in Table 1.

Table 1: Predicted Molecular Characteristics of 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde

The molecular structure contains a 1H-pyrazole core with substitutions at positions 1, 3, and 5. Position 1 is substituted with an acetaldehyde group (-CH₂CHO), position 3 contains a thiophene ring, and position 5 features a cyclopropyl group. This arrangement of functional groups creates a molecule with potential for various non-covalent interactions, including π-stacking through the aromatic components and hydrogen bonding via the acetaldehyde moiety.

Structural Relationships to Known Compounds

Comparison with 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

The nitrile analog, 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile, is structurally similar to our target compound, differing only in the terminal functional group (nitrile vs. aldehyde). This compound has a molecular weight of 229.30 g/mol and molecular formula C₁₂H₁₁N₃S . The structural similarities allow for reasonable inferences about our target compound.

Table 2: Comparison Between Acetaldehyde and Acetonitrile Derivatives

The acetaldehyde group in our target compound introduces greater reactivity toward nucleophilic addition reactions compared to the nitrile group in the analog. This difference significantly impacts potential synthetic applications and biological interactions.

Related Pyrazole Derivatives

Several related compounds provide valuable insights into the properties and behavior of pyrazole-based structures with similar substitution patterns:

1-(chloromethyl)-5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole shares the core pyrazole ring with cyclopropyl and thiophene substituents but contains a chloromethyl group at position 1 instead of an acetaldehyde. This compound has demonstrated utility in research applications and serves as a potential synthetic precursor to our target compound.

N-(3-Cyclopropyl-1h-Pyrazol-5-Yl)-2-[4-(Thiophen-2-Yl)phenyl]acetamide represents another related structure with a more complex substitution pattern but sharing the cyclopropyl-pyrazole-thiophene structural motif . The presence of these shared structural elements suggests potential similarities in physicochemical properties and synthetic pathways.

Synthetic Approaches

From Nitrile Precursor

One viable synthetic approach involves the conversion of the corresponding nitrile to an aldehyde:

Table 3: Synthetic Pathway via Nitrile Reduction

| Step | Reaction | Conditions | Expected Yield |

|---|---|---|---|

| 1 | Synthesis of 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile | Alkylation of pyrazole with chloroacetonitrile | 60-75% |

| 2 | Reduction of nitrile to aldehyde | DIBAL-H in toluene, -78°C | 55-70% |

| 3 | Purification | Column chromatography | 85-95% |

The nitrile intermediate is documented in search result , making this a practical approach based on known compounds. The selective reduction of the nitrile group to an aldehyde without affecting other functional groups represents a synthetic challenge that would require careful control of reaction conditions.

Via Chloromethyl Intermediate

Another potential synthetic route involves using the chloromethyl derivative as an intermediate:

-

Starting with 1-(chloromethyl)-5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole

-

Nucleophilic substitution with a suitable masked aldehyde equivalent

-

Deprotection to reveal the aldehyde functionality

This approach leverages the reactivity of the chloromethyl group as a good leaving group for nucleophilic substitution reactions.

Challenges in Synthesis

The synthesis of 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde presents several challenges:

-

Selective functionalization of the pyrazole nitrogen (N1) in the presence of other nucleophilic sites

-

Control of regioselectivity during substitution reactions

-

Potential competing reactions of the aldehyde group once formed

-

Stability considerations of the cyclopropyl ring under various reaction conditions

Recent research on cycloaddition reactions involving aryl acetaldehydes may provide insights into alternative synthetic approaches. For instance, the BINOL-phosphoric acid catalyzed reaction of pyrrole derivatives with aryl acetaldehydes has been reported , suggesting potential applications of similar methodologies to pyrazole chemistry.

Reactivity and Chemical Behavior

Predicted Reactivity

The reactivity of 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is primarily dictated by the presence of the aldehyde functional group, the heterocyclic systems (pyrazole and thiophene), and the cyclopropyl moiety.

Table 4: Predicted Reactivity of Major Functional Groups

| Functional Group | Expected Reactivity | Potential Reactions |

|---|---|---|

| Aldehyde (-CHO) | High | Nucleophilic addition, reduction, oxidation, aldol condensation |

| Pyrazole ring | Moderate | Electrophilic aromatic substitution, coordination to metals |

| Thiophene ring | Moderate | Electrophilic aromatic substitution (positions 3,4) |

| Cyclopropyl group | Low-Moderate | Ring-opening under acidic conditions or radical processes |

The aldehyde group is particularly significant as it enables various transformations including:

-

Reduction to the corresponding alcohol

-

Oxidation to the carboxylic acid

-

Nucleophilic addition reactions with amines to form imines

-

Aldol condensations with other carbonyl compounds

-

Wittig and related olefination reactions

The presence of the acetaldehyde moiety may facilitate reactions similar to those observed in the cycloaddition of pyrrole-2-methides with aryl acetaldehydes, which has been shown to proceed through enol tautomerization and subsequent cycloaddition .

Hydrogen Bonding and Molecular Interactions

The compound features multiple hydrogen bond acceptor sites (N atoms in pyrazole, S in thiophene, O in aldehyde) but lacks hydrogen bond donors. This characteristic profile would influence its solubility and interactions with biological systems. The carbonyl oxygen of the aldehyde group is expected to be the strongest hydrogen bond acceptor in the molecule, potentially serving as a key recognition element in molecular recognition events.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume